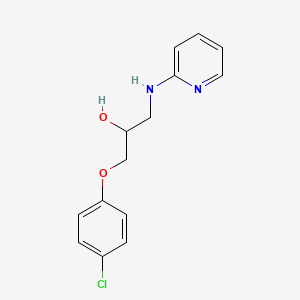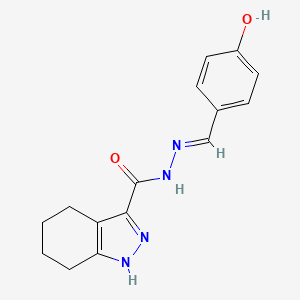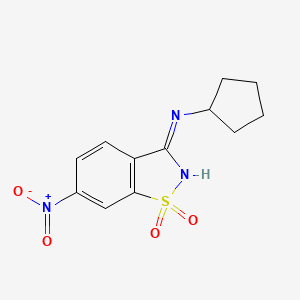![molecular formula C18H20N2O3 B6086005 N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B6086005.png)
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide is a chemical compound used in scientific research for its potential therapeutic applications. It is also known as MP-10 and is a selective antagonist of the dopamine D3 receptor.
Wirkmechanismus
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide is a selective antagonist of the dopamine D3 receptor. It works by blocking the activity of dopamine at the D3 receptor, which is involved in reward and addiction. By blocking the activity of dopamine at this receptor, N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide may reduce the rewarding effects of drugs of abuse, making it a potential treatment for drug addiction.
Biochemical and Physiological Effects:
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. It has also been shown to reduce inflammation in animal models of inflammatory disease. Additionally, it has been shown to protect against neurodegeneration in animal models of neurodegenerative disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of the D3 receptor in addiction and other behaviors. Additionally, it has been shown to have anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for a variety of diseases.
One limitation of using N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Additionally, its potential therapeutic applications have not yet been fully explored, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are a number of future directions for research on N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of addiction, inflammatory diseases, and neurodegenerative diseases. Another direction is to develop more soluble forms of the compound for use in experiments. Additionally, further research is needed to determine the safety and efficacy of the compound in humans.
Synthesemethoden
The synthesis of N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide involves a multi-step process. The first step is the reaction of 4-methylphenol with propionyl chloride to form 4-methylphenylpropanoic acid. The second step is the reaction of 4-methylphenylpropanoic acid with thionyl chloride to form 4-methylphenylpropanoyl chloride. The third step is the reaction of 4-methylphenylpropanoyl chloride with N-methyl-4-aminobenzamide to form N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide has been used in scientific research for its potential therapeutic applications. It has been shown to have anti-addictive properties and may be useful in the treatment of drug addiction. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. Additionally, it has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-methyl-4-[2-(4-methylphenoxy)propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-4-10-16(11-5-12)23-13(2)17(21)20-15-8-6-14(7-9-15)18(22)19-3/h4-11,13H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTOXAMONHJMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B6085936.png)
![1-[benzyl(methyl)amino]-3-{2-methoxy-5-[(4-propyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B6085940.png)
![(3S)-4-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B6085950.png)
![4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6085955.png)

![ethyl 4-(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6085964.png)
![2-(1-(4-fluorobenzyl)-4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6085967.png)


![2-methyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B6085985.png)
![(3-isoxazolylmethyl)methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amine](/img/structure/B6085988.png)
![3-phenyl-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6086013.png)
![N-allyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-2-propyn-1-yl-1H-pyrazole-3-carboxamide](/img/structure/B6086022.png)